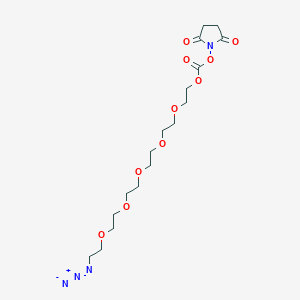

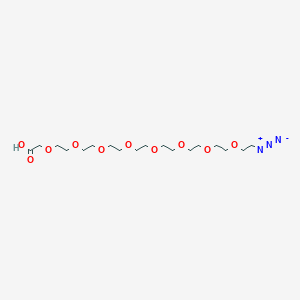

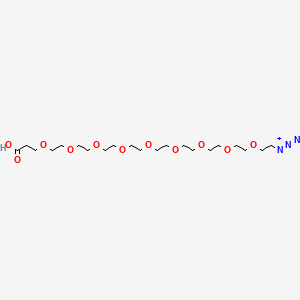

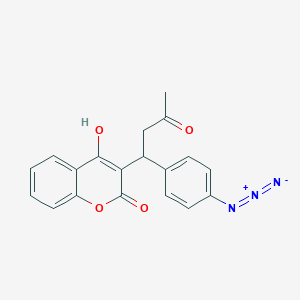

![molecular formula C26H19F5N6OS B605956 3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide CAS No. 1448316-08-2](/img/structure/B605956.png)

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide

説明

BAY-826 is a highly potent, orally available TIE-2-inhibitor which improves tumor control in syngeneic mouse glioma models.

科学的研究の応用

Angiogenesis Inhibition

BAY-826 has been identified as a potent inhibitor of the Tie2 receptor, which plays a crucial role in angiogenesis, the process of new blood vessel formation . By inhibiting Tie2, BAY-826 can potentially be used to control pathological angiogenesis associated with diseases such as cancer, diabetic retinopathy, and age-related macular degeneration.

Cancer Therapy

The compound’s ability to inhibit angiogenesis makes it a candidate for cancer therapy, particularly in solid tumors where the inhibition of blood vessel formation can starve the tumor of nutrients and oxygen . Its efficacy has been demonstrated in vivo in murine glioma models, suggesting potential applications in glioblastoma treatment .

Ocular Diseases

In diseases like diabetic retinopathy and macular degeneration, abnormal blood vessel growth can lead to vision loss. BAY-826’s inhibition of Tie2 could be leveraged to develop treatments that prevent or reverse this process, preserving vision in affected individuals .

Inflammatory Diseases

Tie2 is also involved in the regulation of inflammation. BAY-826 could be explored for its potential to modulate inflammatory responses in various diseases, possibly aiding in conditions like rheumatoid arthritis or psoriasis where angiogenesis is a component of the pathological process .

Cardiovascular Diseases

Pathological angiogenesis is a feature of various cardiovascular diseases, including atherosclerosis. BAY-826 might be used to investigate the role of Tie2 in these diseases and develop new therapeutic strategies to prevent the progression of plaque formation .

Wound Healing

The process of wound healing involves the formation of new blood vessels. BAY-826 could be used in research to understand the balance between necessary and excessive angiogenesis during tissue repair and regeneration .

Metabolic Disorders

Given the role of angiogenesis in adipose tissue expansion, BAY-826 could be used to study its effects on obesity and related metabolic disorders. This could lead to novel approaches in managing these conditions by targeting the vascular component .

Drug Development and Screening

BAY-826’s selectivity for Tie2 over other angiogenic receptor tyrosine kinases makes it a valuable tool in drug development. It can be used in screening assays to identify other compounds with similar or complementary mechanisms of action .

作用機序

Target of Action

BAY-826 primarily targets the receptor tyrosine kinase TIE-2 . TIE-2 is a critical component of the angiopoietin/TIE signaling axis, which plays a significant role in angiogenesis, the process of new blood vessel formation . In addition to TIE-2, BAY-826 also binds with high affinity to TIE-1, DDR1, DDR2, and Serine/threonine-protein kinase 10 (LOK) .

Mode of Action

BAY-826 inhibits TIE-2 by binding to it, thereby preventing its autophosphorylation . This inhibition disrupts the downstream signaling pathways that are activated by TIE-2, leading to a decrease in angiogenesis . The compound’s high biochemical affinity for TIE-2 translates into potent cellular mechanistic activity .

Biochemical Pathways

The primary biochemical pathway affected by BAY-826 is the angiopoietin/TIE signaling axis . By inhibiting TIE-2, BAY-826 disrupts this pathway, leading to a decrease in angiogenesis . This can have downstream effects on tumor growth, as angiogenesis is a critical process for tumor development and progression .

Result of Action

The primary molecular effect of BAY-826 is the inhibition of TIE-2 autophosphorylation . On a cellular level, this results in decreased angiogenesis . In vivo, BAY-826 has shown efficacy in some murine glioma models, suggesting that it may have potential as a therapeutic agent for highly vascularized tumors such as glioblastoma .

特性

IUPAC Name |

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASHPJAIUOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。